Glycine, N-isobutyl-, 2-(5-nitrofurfurylidene)hydrazide
Overview
Description
Glycine, N-isobutyl-, 2-(5-nitrofurfurylidene)hydrazide is a chemical compound with the molecular formula C11H16N4O4 It is known for its unique structure, which includes a nitrofurfurylidene group attached to a hydrazide moiety
Preparation Methods
The synthesis of Glycine, N-isobutyl-, 2-(5-nitrofurfurylidene)hydrazide typically involves the reaction of N-isobutylglycine with 5-nitrofurfuraldehyde in the presence of a suitable catalyst. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol, for several hours. The product is then purified through recrystallization or other purification techniques to obtain the desired compound.
Chemical Reactions Analysis
Glycine, N-isobutyl-, 2-(5-nitrofurfurylidene)hydrazide undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different oxidation products.
Reduction: The nitro group can also be reduced to an amine group under suitable conditions.
Substitution: The hydrazide moiety can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides.
Scientific Research Applications
Glycine, N-isobutyl-, 2-(5-nitrofurfurylidene)hydrazide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Glycine, N-isobutyl-, 2-(5-nitrofurfurylidene)hydrazide involves its interaction with specific molecular targets. The nitrofurfurylidene group is known to undergo redox reactions, which can generate reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cell death. Additionally, the hydrazide moiety can form covalent bonds with nucleophilic sites in proteins and enzymes, disrupting their function .
Comparison with Similar Compounds
Glycine, N-isobutyl-, 2-(5-nitrofurfurylidene)hydrazide can be compared with other similar compounds, such as:
Glycine, N-isobutyl-, 2-(5-nitrofurfurylidene)hydrazone: Similar structure but different functional group.
This compound derivatives: Various derivatives with modifications in the nitrofurfurylidene or hydrazide moieties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2-methylpropylamino)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O4/c1-8(2)5-12-7-10(16)14-13-6-9-3-4-11(19-9)15(17)18/h3-4,6,8,12H,5,7H2,1-2H3,(H,14,16)/b13-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDGFKJVBKWYHH-AWNIVKPZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC(=O)NN=CC1=CC=C(O1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CNCC(=O)N/N=C/C1=CC=C(O1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80186856 | |
Record name | Glycine, N-isobutyl-, 2-(5-nitrofurfurylidene)hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80186856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33207-44-2 | |
Record name | Glycine, N-isobutyl-, 2-(5-nitrofurfurylidene)hydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033207442 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycine, N-isobutyl-, 2-(5-nitrofurfurylidene)hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80186856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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